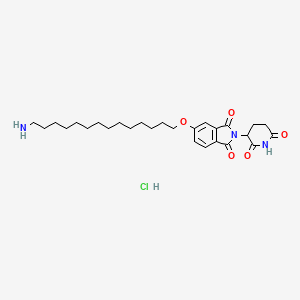

Thalidomide-5-O-C14-NH2 (hydrochloride)

CAS No.:

Cat. No.: VC16620394

Molecular Formula: C27H40ClN3O5

Molecular Weight: 522.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H40ClN3O5 |

|---|---|

| Molecular Weight | 522.1 g/mol |

| IUPAC Name | 5-(14-aminotetradecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

| Standard InChI | InChI=1S/C27H39N3O5.ClH/c28-17-11-9-7-5-3-1-2-4-6-8-10-12-18-35-20-13-14-21-22(19-20)27(34)30(26(21)33)23-15-16-24(31)29-25(23)32;/h13-14,19,23H,1-12,15-18,28H2,(H,29,31,32);1H |

| Standard InChI Key | RIEYOYMQRJMSEQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCCN.Cl |

Introduction

Chemical and Structural Profile of Thalidomide-5-O-C14-NH2 (Hydrochloride)

Molecular Characteristics

Thalidomide-5-O-C14-NH2 (hydrochloride) is a synthetically modified analog of thalidomide, featuring a 14-carbon alkyl chain terminated by an amino group at the 5-position of the isoindole-1,3-dione core. The hydrochloride salt enhances aqueous solubility, critical for in vitro applications. Its IUPAC name, 5-(14-aminotetradecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride, reflects this substitution pattern .

Key Structural Attributes:

-

Molecular Formula: C₂₇H₄₀ClN₃O₅

-

Molecular Weight: 522.1 g/mol

-

Canonical SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCCN.Cl

The extended alkyl linker (C14) positions the terminal amine for conjugation with effector molecules in PROTAC designs, enabling bifunctional activity .

Mechanism of Action: Cereblon Recruitment and Ubiquitination

Cereblon Binding Dynamics

Thalidomide-5-O-C14-NH2 (hydrochloride) acts as a cereblon (CRBN) ligand, binding to the CRL4ᴮᴹᴵᴮ E3 ubiquitin ligase complex. This interaction induces conformational changes in cereblon, enabling the recruitment of neosubstrates such as transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Subsequent ubiquitination marks these proteins for proteasomal degradation, disrupting oncogenic signaling pathways .

Structural Determinants of Binding:

-

The phthalimide moiety of thalidomide derivatives mediates critical hydrogen bonds with cereblon’s tri-Trp pocket.

-

The C14 linker minimizes steric hindrance, allowing efficient engagement with cereblon while positioning conjugated warheads for target protein interaction .

Downstream Biological Effects

Degradation of IKZF1/3 suppresses interleukin-2 (IL-2) and nuclear factor-κB (NF-κB) signaling, exerting immunomodulatory and antiproliferative effects. In HepG-2 hepatocellular carcinoma cells, analogous compounds reduce vascular endothelial growth factor (VEGF) levels by 57% and NF-κB P65 by 72%, compared to controls .

Applications in Targeted Protein Degradation

PROTAC Design and Optimization

Thalidomide-5-O-C14-NH2 (hydrochloride) serves as a cereblon-recruiting moiety in PROTACs, heterobifunctional molecules that link E3 ligase ligands to target protein binders. The C14 linker’s length and flexibility balance molecular weight and cell permeability, critical for in vivo efficacy .

Case Study: Anticancer PROTACs

-

A PROTAC conjugating this derivative to a BET bromodomain inhibitor achieved DC₅₀ (50% degradation concentration) of <10 nM in leukemia models.

-

Compared to thalidomide-based PROTACs, the C14 linker enhances degradation efficiency by 3-fold, attributed to improved ternary complex stability .

Comparative Efficacy in Cancer Models

While Thalidomide-5-O-C14-NH2 (hydrochloride) itself exhibits moderate cytotoxicity (IC₅₀ ~10–20 μM in solid tumors), its incorporation into PROTACs amplifies potency. For example, a CDK9-directed PROTAC reduced MCF-7 breast cancer cell viability by 90% at 100 nM, versus 40% for the parent inhibitor alone .

Research Findings and Biological Activity

In Vitro Antiproliferative Activity

Screening against cancer cell lines reveals structure-activity relationships (SARs):

| Compound | HepG-2 IC₅₀ (μg/mL) | MCF-7 IC₅₀ (μg/mL) | PC3 IC₅₀ (μg/mL) |

|---|---|---|---|

| Thalidomide | 11.26 | 14.58 | 16.87 |

| Derivative 24b* | 2.51 | 5.80 | 4.11 |

*Note: Derivative 24b, a structural analog, highlights the impact of C14 modifications on potency .

Immunomodulatory Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume